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Compound of Interest

Compound Name: 4-Fluoro-3-methoxyphenol

Cat. No.: B040349

Introduction

4-Fluoro-3-methoxyphenol is an aromatic organic compound of interest in various fields,
including pharmaceutical and materials science research. Its chemical structure, featuring a
phenol, a methoxy group, and a fluorine atom on the benzene ring, gives rise to a unique
spectroscopic profile. This guide provides a detailed overview of the expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Fluoro-3-
methoxyphenol. It also outlines the standard experimental protocols for acquiring such data,
aimed at researchers, scientists, and professionals in drug development.

While a complete, publicly available, and verified experimental dataset for 4-Fluoro-3-
methoxyphenol is not readily accessible, this guide presents predicted data based on
established spectroscopic principles and data from analogous compounds.

Data Presentation

The following tables summarize the predicted spectroscopic data for 4-Fluoro-3-
methoxyphenol.

Table 1: Predicted *H NMR Data (500 MHz, CDCls)
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Note: Chemical shifts of aromatic protons are estimations and can be influenced by solvent and
concentration. The phenolic proton (-OH) signal is often broad and its chemical shift is highly
dependent on solvent, concentration, and temperature.

Table 2: Predicted *3C NMR Data (125 MHz, CDCls)

Chemical Shift (8) ppm Assighment
~155.0 (d, 1J(C-F) = 240 Hz) C-4

~148.0 C-1

~146.0 C-3

~115.0 (d, 2J(C-F) = 20 Hz) C-5

~108.0 (d, 2J(C-F) = 25 Hz) C-6

~102.0 (d, 3J(C-F) = 5 Hz) C-2

56.0 -OCHs

Note: Carbon-fluorine coupling is a key feature in the 3C NMR spectrum of fluorinated
compounds, leading to the splitting of signals for carbons near the fluorine atom.
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Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

O-H stretch (hydrogen-

3550 - 3200 Strong, Broad
bonded)
3100 - 3000 Medium Aromatic C-H stretch
2960 - 2850 Medium Aliphatic C-H stretch (-OCH3)
1600 - 1450 Medium-Strong Aromatic C=C ring stretching
Aryl C-O stretch (phenol) and
1280 - 1200 Strong
C-F stretch
Aryl-alkyl C-O stretch
1150 - 1085 Strong

(methoxy)

Note: The broadness of the O-H stretch is due to intermolecular hydrogen bonding.[1]

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity Assignment

144 High [M]* (Molecular lon)
129 Medium [M - CHs]*

101 Medium [M - CHs - COJ*

77 Low [CeHs]*

Note: The molecular weight of 4-Fluoro-3-methoxyphenol is 144.13 g/mol . The fragmentation
pattern is predicted based on the stability of the resulting ions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-3-methoxyphenol in 0.6-
0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift
referencing (6 = 0.00 ppm).[2]

Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a field
strength of, for example, 400 or 500 MHz for protons.

'H NMR Data Acquisition: A standard pulse sequence is used. Key parameters include a
spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-
noise ratio.

13C NMR Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify
the spectrum to singlets for each carbon.[3] Key parameters include a spectral width of
approximately 220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number
of scans (e.g., 1024 or more) due to the low natural abundance of the 13C isotope.

. Infrared (IR) Spectroscopy
Sample Preparation:

o Neat Liquid/Solid: A thin film of the sample can be prepared between two potassium
bromide (KBr) or sodium chloride (NacCl) plates.

o KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100-200 mg of
dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a
hydraulic press.

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls, CS2) and place it in a liquid
sample cell.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first
recorded. The sample is then placed in the beam path, and the sample spectrum is
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recorded. The spectrum is typically scanned over the range of 4000 to 400 cm~*. The final
spectrum is presented as percent transmittance or absorbance versus wavenumber (cm=1).

3. Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or
Liquid Chromatography (LC-MS). For GC-MS, the sample is first vaporized and then
introduced into the ion source.

« lonization: Electron lonization (El) is a common method for small molecules. In El, the
sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization
and fragmentation.[4]

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: An electron multiplier or other detector records the abundance of each ion. The
resulting mass spectrum is a plot of relative intensity versus m/z. High-resolution mass
spectrometry (HRMS) can be used to determine the exact mass and elemental composition
of the molecular ion and its fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Fluoro-3-methoxyphenol.
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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